molecular formula C18H15NO2 B5693078 N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide

N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide

Cat. No.: B5693078
M. Wt: 277.3 g/mol
InChI Key: JAUBROZJPPYPJM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide is a compound that features a furan ring and an acenaphthylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide can be achieved through the reaction of 2-furoic acid with furfurylamine under microwave-assisted conditions. The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction time, solvent, and amounts of substrates are optimized to achieve good yields .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of microwave reactors to enhance reaction efficiency and yield. The crude products are purified by crystallization or flash chromatography to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The furan ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidants for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid, dihydrofuran derivatives, and substituted furan compounds .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide involves its interaction with molecular targets such as proteins and enzymes. The furan ring and acenaphthylene moiety facilitate binding to these targets, leading to various biological effects. The compound’s activity is attributed to its ability to form stable complexes with metal ions and interact with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide is unique due to its combination of a furan ring and acenaphthylene moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential cytotoxic activity make it a valuable compound for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(19-11-14-4-2-10-21-14)16-9-8-13-7-6-12-3-1-5-15(16)17(12)13/h1-5,8-10H,6-7,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUBROZJPPYPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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